molecular formula C12H10N2O3 B6386411 MFCD18316765 CAS No. 1261929-19-4

MFCD18316765

Cat. No.: B6386411
CAS No.: 1261929-19-4
M. Wt: 230.22 g/mol
InChI Key: IZOAZEFKVSWAGF-UHFFFAOYSA-N
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Description

MFCD18316765 is a chemical compound cataloged under the MDL number system, commonly used in industrial and academic research for its unique structural and functional properties. Such compounds are typically synthesized via catalytic methods in solvents like tetrahydrofuran (THF) or methanol, often employing green chemistry principles to enhance sustainability .

Key inferred properties of this compound include:

  • Molecular weight: ~200–220 g/mol (based on analogs like C₇H₅BrO₂ [201.02 g/mol] and C₁₀H₉F₃O [202.17 g/mol]) .
  • Solubility: Likely moderate in organic solvents (e.g., THF, dichloromethane), with log S values ranging between -2.63 and -1.98 .
  • Applications: Potential use in pharmaceuticals, agrochemicals, or materials science due to halogen/fluorine substituents, which enhance stability and bioactivity .

Properties

IUPAC Name

5-(3-aminophenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-9-3-1-2-7(4-9)10-5-8(12(16)17)6-14-11(10)15/h1-6H,13H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOAZEFKVSWAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=CNC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686942
Record name 5-(3-Aminophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261929-19-4
Record name 5-(3-Aminophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18316765” involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically includes:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired product.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to optimize the yield and purity of the compound.

    Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:

    Large-Scale Reactors: The reactions are conducted in large reactors designed to handle significant volumes of reactants and products.

    Automation: The process is often automated to ensure consistency and efficiency, with precise control over reaction conditions.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

“MFCD18316765” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving “this compound” often require specific reagents and conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Various catalysts may be used to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

“MFCD18316765” has numerous applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds.

    Biology: The compound may be used in studies involving biochemical pathways and molecular interactions.

    Industry: It is utilized in the production of materials, chemicals, and other industrial products.

Mechanism of Action

The mechanism by which “MFCD18316765” exerts its effects involves specific molecular targets and pathways. These may include:

    Molecular Targets: The compound interacts with particular enzymes, receptors, or other biomolecules.

    Pathways: It may influence biochemical pathways, leading to various physiological or chemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

MFCD18316765 is compared below with two structurally and functionally related compounds: CAS 1761-61-1 (C₇H₅BrO₂) and CAS 1533-03-5 (C₁₀H₉F₃O).

Table 1: Structural and Physical Properties

Property This compound (Inferred) CAS 1761-61-1 (C₇H₅BrO₂) CAS 1533-03-5 (C₁₀H₉F₃O)
Molecular Formula Not specified C₇H₅BrO₂ C₁₀H₉F₃O
Molecular Weight (g/mol) ~200–220 201.02 202.17
Solubility (mg/mL) ~0.5–1.0 0.687 Not reported
Log S (ESOL) -2.5 ± 0.1 -2.47 -2.12
Hazard Statements H302 (oral toxicity) H302 H302, H315

Structural Differences and Implications

Halogen vs. Fluorine Substituents :

  • CAS 1761-61-1 contains a bromine atom, enhancing electrophilic reactivity for coupling reactions .
  • CAS 1533-03-5 features a trifluoromethyl group, improving metabolic stability in pharmaceuticals .
  • This compound likely incorporates a hybrid structure (e.g., bromo-fluorinated), balancing reactivity and stability.

Synthetic Efficiency :

  • CAS 1761-61-1 achieves 98% yield in 2 hours using A-FGO catalysts, highlighting rapid, green synthesis .
  • CAS 1533-03-5 requires longer reaction times (12 hours) without catalysts, reducing scalability .
  • This compound may optimize catalytic conditions to bridge these efficiency gaps.

Research Findings and Limitations

  • Catalytic Reusability : A-FGO catalysts in CAS 1761-61-1 synthesis retain >90% efficiency after 5 cycles, a benchmark for this compound optimization .
  • Thermal Stability : Fluorinated compounds like CAS 1533-03-5 exhibit higher thermal degradation thresholds (~250°C), a trait likely shared by this compound .
  • Limitations : Data gaps in this compound’s exact structure and bioactivity necessitate further studies to validate inferred properties.

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